3-Bromo-4-fluoro-2-methoxypyridine
Overview
Description
3-Bromo-4-fluoro-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, featuring bromine, fluorine, and methoxy substituents on the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Bromo-4-fluoro-2-methoxypyridine is a chemical compound that is often used in the synthesis of various pharmaceuticals and agrochemicals . It is primarily used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
In SM cross-coupling reactions, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of various pharmaceuticals and agrochemicals . The compound’s role in SM cross-coupling reactions contributes to the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds through SM cross-coupling reactions . This enables the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the success of SM cross-coupling reactions depends on the use of mild and functional group tolerant reaction conditions . Additionally, the stability and reactivity of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 4-fluoro-2-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: Amino or thio derivatives of the pyridine ring.
Coupling Products: Biaryl compounds with various functional groups.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
3-Bromo-4-fluoro-2-methoxypyridine is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical agents, including potential drugs for treating various diseases.
Industry: In the production of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxypyridine
- 4-Fluoro-2-methoxypyridine
- 3-Bromo-4-fluoropyridine
Uniqueness
3-Bromo-4-fluoro-2-methoxypyridine is unique due to the combination of bromine, fluorine, and methoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in specific synthetic applications and enhancing its reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-4-fluoro-2-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWUVLPVWOLDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286750 | |
Record name | Pyridine, 3-bromo-4-fluoro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-67-9 | |
Record name | Pyridine, 3-bromo-4-fluoro-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256810-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-4-fluoro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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